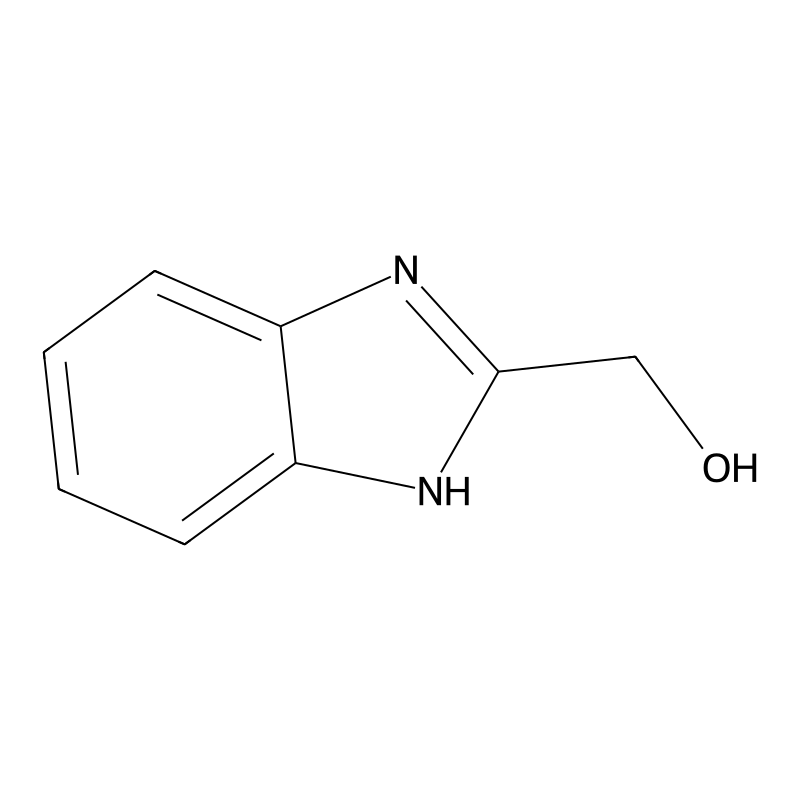1H-Benzimidazole-2-methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1H-Benzimidazole-2-methanol is a chemical compound with the formula C8H8N2O. It is a white to slightly yellow solid that is soluble in water and various organic solvents []. While the full range of its applications is still under investigation, current scientific research suggests potential in several areas:
Medicinal Chemistry
1H-Benzimidazole-2-methanol has been identified as a potential scaffold for the development of new drugs due to the presence of the benzimidazole ring, which is a core structure found in many biologically active molecules []. Studies have shown that it exhibits various bioactivities, including:
- Antibacterial activity: 1H-Benzimidazole-2-methanol has been shown to be effective against a broad spectrum of bacteria, including some strains resistant to conventional antibiotics [].
- Antiprotozoal activity: Research suggests that it may be effective against parasitic protozoa, such as those causing Leishmaniasis [].
- Antiviral activity: Studies have shown potential antiviral activity against influenza A and B viruses [].
1H-Benzimidazole-2-methanol is a compound characterized by the molecular formula CHNO and a molecular weight of 148.16 g/mol. It features a benzimidazole ring, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of a hydroxymethyl group (-CHOH) at the 2-position of the benzimidazole enhances its reactivity and solubility in various solvents. This compound is recognized for its potential applications in chemical synthesis and biological activity, making it a subject of interest in medicinal chemistry and material science .
- Formation of Coordination Complexes: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions such as cobalt(II), cadmium(II), and copper(II). These complexes exhibit unique structural properties and biological activities .
- Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Condensation Reactions: It can participate in condensation reactions to form more complex organic compounds, contributing to the synthesis of various derivatives .
1H-Benzimidazole-2-methanol exhibits notable biological activities, including:
- Antioxidant Properties: Studies have indicated that derivatives of this compound possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in developing antimicrobial agents .
- Inhibition of Cytochrome P450 Enzymes: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism .
The synthesis of 1H-benzimidazole-2-methanol can be achieved through several methods:
- Condensation Reactions: A common method involves the condensation of o-phenylenediamine with formaldehyde followed by reduction processes. This approach allows for the incorporation of the hydroxymethyl group effectively.
- Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed methods that utilize environmentally benign conditions, enhancing yield and selectivity .
- Biomass-Derived Synthons: Innovative methods using biomass-derived carbohydrates (e.g., D-fructose) have been explored to synthesize derivatives of 1H-benzimidazole-2-methanol under metal-free conditions .
1H-Benzimidazole-2-methanol has diverse applications, including:
- Pharmaceuticals: Its derivatives are being explored for their potential as therapeutic agents due to their biological activities.
- Chemical Synthesis: Used as a building block in organic synthesis for producing more complex molecules.
- Material Science: Investigated for applications in developing new materials with specific properties due to its unique chemical structure .
Interaction studies involving 1H-benzimidazole-2-methanol focus on its ability to form complexes with various metal ions and other molecules. These studies reveal:
- Metal Ion Coordination: The compound's nitrogen atoms can coordinate with metal ions, leading to the formation of stable complexes that exhibit distinct properties compared to the free ligand.
- Biological Interactions: Research into its interactions with biological molecules suggests potential pathways for drug development, particularly in targeting specific enzymes or receptors involved in disease processes .
Several compounds share structural similarities with 1H-benzimidazole-2-methanol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Fluoro-1H-benzimidazole-2-methanol | 39811-07-9 | 0.83 |
| 5-Nitro-1H-benzimidazole-2-methanol | 20034-00-8 | 0.81 |
| 2-Methyl-1H-benzimidazol-5-ol | 41292-66-4 | 0.79 |
| 6-Methyl-1H-benzimidazole-2-methanol | 20034-02-0 | 0.78 |
| 5-(Trifluoromethyl)-1H-benzimidazole-2-methanol | 6758-34-5 | 0.78 |
Uniqueness
What distinguishes 1H-benzimidazole-2-methanol from these similar compounds is primarily its hydroxymethyl group at the 2-position, which enhances its solubility and reactivity compared to others that may lack this functional group or possess different substituents. This feature contributes significantly to its potential applications in medicinal chemistry and materials science.
XLogP3
GHS Hazard Statements
H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







